3,4-Difluorobenzenesulfonyl chloride
Overview
Description
The compound 3,4-Difluorobenzenesulfonyl chloride is a chemical derivative of benzenesulfonyl chloride with two fluorine atoms substituted at the 3 and 4 positions of the benzene ring. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of related sulfonyl chloride derivatives, such as 3-formylbenzenesulfonyl chloride, involves the conversion of aldehyde bisulfite adducts to the target compounds using a two-stage reaction with Na2SO4 . Another related compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, was synthesized using the Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2chlorophenyl) disulfide . These methods suggest that the synthesis of 3,4-Difluorobenzenesulfonyl chloride could potentially be achieved through similar routes, possibly involving diazotization and subsequent reactions tailored to introduce the sulfonyl chloride group and the fluorine atoms at the desired positions.
Molecular Structure Analysis
The molecular structure of 3,4-Difluorobenzenesulfonyl chloride would be characterized by the presence of the sulfonyl chloride functional group (-SO2Cl) and the two fluorine atoms attached to the benzene ring. The presence of fluorine atoms is known to influence the electronic properties of the molecule due to their high electronegativity. For instance, the synthesis of 3,3'-Disulfonated-4,4'-difluorodiphenyldisulfone sodium salt shows the incorporation of fluorine atoms into a diphenyl sulfone structure, which was confirmed by 1H NMR . This suggests that NMR spectroscopy could be a valuable tool in analyzing the molecular structure of 3,4-Difluorobenzenesulfonyl chloride.
Chemical Reactions Analysis
Sulfonyl chlorides are known to be reactive towards nucleophiles due to the electrophilic nature of the sulfur center. The reactivity of 2,3,5,6-tetrafluorobenzenesulfenyl chloride with various nucleophiles, including olefins, ammonia, and aromatic compounds, indicates that it behaves as a typical sulfenyl chloride . This implies that 3,4-Difluorobenzenesulfonyl chloride would likely undergo similar reactions, such as substitution with amines or addition to alkenes, to form a variety of derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,4-Difluorobenzenesulfonyl chloride are not directly reported, the properties of similar compounds can provide some insights. For example, the derivatization of aliphatic amines with benzenesulfonyl chloride for GC-MS analysis suggests that sulfonyl chlorides are soluble in organic solvents like dichloromethane . The introduction of fluorine atoms typically increases the compound's stability and alters its reactivity due to the inductive effect. Therefore, 3,4-Difluorobenzenesulfonyl chloride is expected to have distinct solubility, stability, and reactivity profiles compared to its non-fluorinated analogs.
Scientific Research Applications
1. Synthesis and Chemical Transformations
3,4-Difluorobenzenesulfonyl chloride plays a significant role in various synthesis and chemical transformation processes. It is used in the synthesis of fluorinated compounds, as seen in the electrochemical fluorination of organosulfur compounds (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010), and in the synthesis of 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes (Bao, Liu, Liang, Song, Shi, Zhao, Bao, & Chen, 2017). These transformations highlight its utility in producing key chemical intermediates.
2. Polymer and Materials Science
In materials science, 3,4-Difluorobenzenesulfonyl chloride is utilized to create novel polymers. For instance, it's used in the production of poly(arylene ether)s with varying alkyl chain lengths, demonstrating its influence on the thermal stability and glass transition temperatures of these polymers (Andrejevic, Schmitz, & Fossum, 2015).
3. Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, this compound is instrumental in synthesizing various pharmaceutical substances. For instance, it contributes to the synthesis of sulfonamides, which are a class of pharmaceutically interesting substances (Weiss & Pühlhofer, 2001). Additionally, it's involved in the creation of antibacterial agents (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).
Safety And Hazards
3,4-Difluorobenzenesulfonyl chloride causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Wash face, hands and any exposed skin thoroughly after handling . Wear protective gloves/protective clothing/eye protection/face protection . Use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,4-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGLUBQENACWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371699 | |
Record name | 3,4-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorobenzenesulfonyl chloride | |
CAS RN |
145758-05-0 | |
Record name | 3,4-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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